molecular formula C17H17NO4 B8075758 (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid

Cat. No.: B8075758
M. Wt: 299.32 g/mol
InChI Key: XZHNWUGYLBANCU-GFCCVEGCSA-N
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Description

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid is a chiral chemical intermediate of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this exact stereoisomer is limited in public sources, it is structurally related to a class of 4-benzyloxy-benzylamino compounds that have been investigated as potent and selective agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor that plays a key role in regulating metabolism, inflammation, and cellular differentiation . Agonism of PPARα has emerged as a promising therapeutic strategy for treating retinal diseases such as diabetic retinopathy and age-related macular degeneration, as it can ameliorate inflammation, vascular leakage, and neurodegeneration in animal models . Related compounds from this chemotype have demonstrated excellent metabolic stability in liver microsomes, a low potential for drug-drug interactions, and a lack of hERG channel liability, indicating a promising preliminary safety profile for research compounds . Furthermore, a first-generation lead compound (A91) from this series showed proof-of-concept efficacy by reducing retinal vascular leakage in a streptozotocin-induced diabetic rat model, confirming that molecules of this class can cross the blood-retinal barrier and exhibit in vivo activity . This compound is intended for research purposes such as investigating PPARα signaling, developing new therapeutic agents for ocular diseases, and exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNWUGYLBANCU-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Amine Protection and Chiral Resolution

The most widely reported method involves sequential functionalization of a benzoic acid scaffold, followed by chiral resolution. A representative pathway begins with 4-acetylbenzoic acid as the starting material. Reduction of the ketone group using sodium borohydride (NaBH₄) in methanol yields 4-(1-hydroxyethyl)benzoic acid . Subsequent conversion to the amine is achieved via reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in acetonitrile, producing racemic 4-(1-aminoethyl)benzoic acid .

The amine is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous NaOH, dichloromethane), forming the Cbz-protected intermediate . Chiral resolution is accomplished via diastereomeric salt formation with (R)- or (S)-mandelic acid, followed by recrystallization to isolate the (R)-enantiomer . Final purification by flash chromatography (ethyl acetate/hexane, 1:1.5) affords the target compound in 16–76% yield, depending on the resolution efficiency .

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Ketone reductionNaBH₄, MeOH, 0°C, 2 h92>95%
Reductive aminationNH₄OAc, NaBH₃CN, MeCN, 24 h7890%
Cbz protectionCbz-Cl, NaOH, DCM, RT, 6 h8598%
Chiral resolution(R)-Mandelic acid, EtOH45>99% ee

Asymmetric Hydrogenation for Direct Enantiocontrol

To circumvent resolution, asymmetric hydrogenation of a prochiral enamide precursor offers a stereoselective route. 4-Vinylbenzoic acid is converted to the corresponding enamide by treatment with benzyloxycarbonyl isocyanate (Cbz-NCO) in THF, yielding (Z)-4-(1-(Cbz-amino)vinyl)benzoic acid . Hydrogenation under 50 psi H₂ with a chiral rhodium catalyst (e.g., Rh-DuPHOS) selectively produces the (R)-enantiomer with 92% enantiomeric excess (ee) .

This method reduces step count and improves atom economy but requires specialized catalysts. Reported yields range from 68–75%, with catalyst loading at 0.5 mol% .

Enzymatic Dynamic Kinetic Resolution

Recent advances employ lipases or acylases for dynamic kinetic resolution. Racemic 4-(1-aminoethyl)benzoic acid is treated with vinyl acetate and immobilized Candida antarctica lipase B (CAL-B) in toluene at 40°C . The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-amine free for Cbz protection. Simultaneous hydrolysis of the acetylated (S)-enantiomer shifts the equilibrium, achieving 88% conversion and >99% ee for the (R)-product .

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Adapting SPPS methodologies, 4-(1-Fmoc-aminoethyl)benzoic acid is loaded onto Wang resin via ester linkage . After Fmoc deprotection (piperidine/DMF), the amine is reacted with Cbz-Cl. Cleavage from the resin using TFA/H₂O (95:5) furnishes the target compound with 82% yield and 97% purity . This approach is scalable and avoids chiral resolution but necessitates specialized equipment.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost ($/g)Scalability
Multi-Step + Resolution45>99120Moderate
Asymmetric Hydrogenation7392250High
Enzymatic Resolution88>9990High
SPPS8297180Low

The enzymatic route offers the best balance of yield, enantiopurity, and cost, whereas asymmetric hydrogenation is preferable for large-scale production despite higher catalyst costs .

Purification and Characterization

Final purification employs flash chromatography (SiO₂, ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) . Characterization data includes:

  • ¹H NMR (400 MHz, CD₃CN): δ 7.43 (br, 2H, ArH), 5.03 (q, J = 7.0 Hz, 1H, CH), 3.83 (s, 3H, OCH₃), 2.68 (s, 3H, NCH₃) .

  • HRMS (ESI): [M+Na]⁺ calcd. 299.32, found 299.31 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid has been studied for its potential therapeutic applications due to its structural similarity to known bioactive compounds. Research indicates that similar compounds exhibit various biological activities, including:

  • Antibacterial Properties : Compounds with similar structures have shown efficacy against bacterial strains.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis. Its unique functional groups allow for the formation of diverse peptide sequences through coupling reactions. This application is crucial in developing peptide-based drugs and therapeutics.

Binding Affinity Studies

Studies focusing on the interaction of this compound with biological targets are essential for understanding its mechanism of action. Research has shown that modifications in side chains can significantly alter binding properties and biological efficacy.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of compounds structurally related to this compound. Results indicated that certain derivatives exhibited significant antibacterial effects against gram-positive bacteria, suggesting potential applications in antibiotic development.

Case Study 2: Anti-inflammatory Research

In another study, researchers investigated the anti-inflammatory properties of similar benzoic acid derivatives. The findings revealed that these compounds could inhibit pro-inflammatory cytokines, highlighting their therapeutic potential in treating chronic inflammatory conditions.

Comparative Analysis Table

Compound NameStructureUnique FeaturesPotential Applications
This compoundStructureChiral compound with Cbz groupAntibacterial, anti-inflammatory, peptide synthesis
4-(1-Amino-1-carboxy-ethyl)-benzoic acidStructureSimpler structure without CbzBasic biological activity
(R)-4-(1-(((Phenylmethoxy)carbonyl)amino)ethyl)benzoic acidStructureContains phenylmethoxy instead of benzyloxySimilar reactivity to this compound

Mechanism of Action

The mechanism by which (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid are best understood through comparison with analogous compounds, focusing on protecting groups, stereochemistry, and functional group modifications.

Protecting Group Variations

  • Boc-Protected Analog: 4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid (CAS 895577-21-6) replaces the Cbz group with a tert-butoxycarbonyl (Boc) moiety. The Boc group is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), making it preferable for acid-stable syntheses. However, it is less stable than Cbz under hydrogenolytic conditions . Key Difference: The Boc analog (C₁₃H₁₇NO₅) has a lower molecular weight and altered solubility compared to the Cbz variant (estimated C₁₇H₁₇NO₅) due to the tert-butyl group’s hydrophobicity .
  • Unprotected Amine: 4-(2-Aminoethyl)benzoic acid (CAS 1199-69-5) lacks a protecting group, exposing the primary amine. This compound is highly reactive but prone to oxidation and side reactions, limiting its utility in multi-step syntheses .

Stereochemical Variants

  • Enantiomeric purity is critical in drug design, as stereochemistry influences binding affinity and metabolic pathways .

Functional Group Modifications

  • Ester Derivatives: 4-(1-Amino-2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester hydrochloride (CAS 939760-52-8) introduces a methyl ester, enhancing lipophilicity. Such esters are often prodrug candidates, improving membrane permeability compared to the free carboxylic acid . Ethyl 4-[(E)-benzylideneamino]benzoate employs a benzylidene imine for amine protection, which is cleaved via acidic hydrolysis rather than hydrogenolysis. This compound’s ethyl ester group further modifies solubility and reactivity .

Structural Analogs

Comparative Data Table

Compound Name Protecting Group CAS Number Key Characteristics Reference
This compound Cbz 1134776-30-9 Chiral, hydrogenolysis-labile protection; 95% purity
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid Boc 895577-21-6 Acid-labile protection; lower molecular weight
4-(2-Aminoethyl)benzoic acid None 1199-69-5 Reactive amine; limited stability
4-(1-Amino-2-Boc-amino-ethyl)-benzoic acid methyl ester Boc 939760-52-8 Methyl ester enhances lipophilicity; hydrochloride salt form
Ethyl 4-[(E)-benzylideneamino]benzoate Benzylidene - Imine protection; ester functional group

Biological Activity

(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, with CAS number 173898-15-2, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C17H17NO4, and it features a unique structure that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against specific diseases, and structure-activity relationships (SAR).

  • Molecular Weight : 299.33 g/mol
  • IUPAC Name : this compound
  • Purity : 95%
  • Chemical Structure :
    • SMILES : O=C(O)C1=CC=C(C@HC)C=C1

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antiviral and antibacterial properties.

Antiviral Activity

Research indicates that compounds within the same structural family exhibit antiviral properties against HIV, particularly HIV-1. A study noted that certain derivatives inhibited HIV-1 replication at lower micromolar concentrations, with effective concentrations (EC50) ranging from 1.2 µM to 5.6 µM depending on the specific structural modifications made to the phenolic moieties .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of functional groups and molecular architecture in determining biological efficacy. Key findings include:

  • The presence of free phenolic hydroxyl groups is crucial for antiviral activity.
  • The configuration of the amide linker significantly affects activity; for example, changing the sequence of the amide bond can lead to substantial changes in potency .

Table 1 summarizes the EC50 values and selectivity indices for various derivatives:

CompoundEC50 (µM)Selectivity Index
Compound 13b1.2~20
Compound 17b5.6Not specified
Compound 28b8.4Not specified

Case Studies

A notable case study involved a series of benzoic acid derivatives where modifications to the benzyloxy group influenced both cytotoxicity and antiviral activity. Compounds with multiple hydroxyl groups exhibited enhanced activity against HIV-1, suggesting that this compound may similarly benefit from such structural features.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves protecting-group strategies. For example, benzyloxycarbonyl (Cbz) protection of the amine group is critical to prevent undesired side reactions. A multi-step approach may include:

Chiral center introduction : Asymmetric hydrogenation or enzymatic resolution to establish the (R)-configuration at the ethylamine moiety .

Coupling reactions : Amide bond formation between the Cbz-protected amine and the benzoic acid core using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .

Deprotection : Selective removal of the Cbz group via catalytic hydrogenation (H₂/Pd-C) to yield the final product.

  • Critical factors : Solvent polarity (e.g., DMF vs. THF) and temperature control are essential to minimize racemization. NMR monitoring (e.g., ¹H NMR for chiral purity) is recommended at each step .

Q. How can researchers validate the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time and peak symmetry confirm purity .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare with literature values for the (R)-enantiomer.
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₉NO₄: 314.1386) .
  • X-ray crystallography : For absolute configuration determination, single-crystal analysis is definitive but requires high-purity samples .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of the benzyloxycarbonyl (Cbz) group during long-term storage or under physiological conditions?

  • Methodological Answer :

  • Lyophilization : Store the compound as a lyophilized powder at -20°C under argon to minimize moisture exposure .
  • Buffering agents : In aqueous solutions (e.g., PBS pH 7.4), add stabilizers like 1% BSA or 0.1% Tween-80 to reduce hydrolysis rates .
  • Accelerated stability testing : Use HPLC to monitor degradation products (e.g., free amine or benzoic acid derivatives) under stress conditions (40°C/75% RH) .

Q. How does the compound’s logP value influence its cellular uptake in pharmacokinetic studies, and what computational tools predict this property?

  • Methodological Answer :

  • Experimental logP determination : Shake-flask method with octanol/water partitioning, analyzed via UV-Vis spectroscopy at λₘₐₓ ~260 nm .
  • Computational prediction : Tools like ACD/Percepta or SwissADME calculate logP based on molecular descriptors (e.g., XLogP3 ~2.1 for this compound) .
  • Cell permeability assays : Use Caco-2 monolayers to measure apparent permeability (Papp) and correlate with logP. Optimal logP ranges (1.5–3.5) enhance passive diffusion .

Q. What are the challenges in analyzing enantiomer-specific interactions of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Immobilize the target protein on a CM5 chip and inject (R)- and (S)-enantiomers separately to compare binding kinetics (ka/kd) .
  • Circular dichroism (CD) : Monitor conformational changes in the target protein upon enantiomer binding, using far-UV CD spectra (190–250 nm) .
  • Molecular docking : Perform simulations with AutoDock Vina to identify stereospecific binding pockets. Energy scores < -7 kcal/mol indicate high affinity .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the compound’s solubility in DMSO. How should researchers resolve this discrepancy?

  • Methodological Answer :

Replicate experiments : Prepare saturated solutions in anhydrous DMSO (20 mg/mL) and filter through 0.22 μm PTFE membranes. Quantify solubility via gravimetric analysis .

Temperature control : Solubility may vary with temperature (e.g., 25°C vs. 37°C). Use a thermostated bath for consistency.

Impurity check : Analyze batches via LC-MS; trace water or acidic impurities in DMSO can precipitate the compound .

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